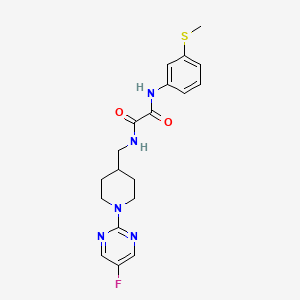

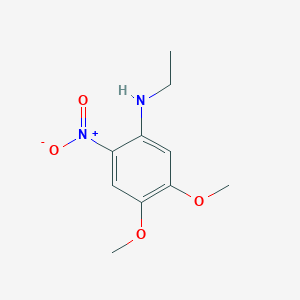

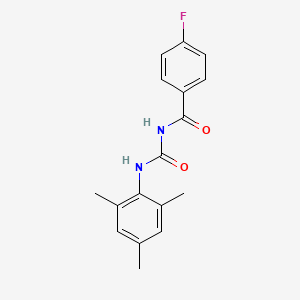

4-fluoro-N-(mesitylcarbamoyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound 4-fluoro-N-(mesitylcarbamoyl)benzamide is a fluorinated benzamide derivative. Benzamides are a class of compounds known for their diverse range of biological activities and applications in medicinal chemistry. The presence of a fluorine atom on the benzene ring can significantly alter the chemical and physical properties of the molecule, potentially enhancing its biological activity or altering its interaction with biological targets.

Synthesis Analysis

The synthesis of fluorinated benzamides is not directly discussed in the provided papers. However, the synthesis of structurally related compounds involves careful selection of starting materials and reaction conditions to incorporate the desired functional groups into the benzamide scaffold. For example, the synthesis of 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide involves room temperature reactions and is characterized by various spectroscopic techniques, including 1H NMR, 13C-NMR, IR, MS, and elemental analysis, as well as X-ray single-crystal determination . These methods are likely applicable to the synthesis of this compound, with adjustments made for the specific substituents and functional groups present in the target molecule.

Molecular Structure Analysis

The molecular structure of related fluorinated benzamides has been determined using X-ray crystallography, which provides detailed information about the arrangement of atoms within the crystal lattice. For instance, the crystal structure of a similar compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, reveals that it crystallizes in the monoclinic space group P21/c, with specific unit cell parameters and a molecular packing that is stabilized by N–H···O hydrogen bonds . These structural insights are crucial for understanding the physical properties and reactivity of the compound.

Chemical Reactions Analysis

The chemical reactivity of fluorinated benzamides is influenced by the electron-withdrawing effect of the fluorine atom, which can affect the acidity of the amide hydrogen and the nucleophilicity of the carbonyl oxygen. The papers provided do not detail specific chemical reactions of this compound, but studies of similar compounds suggest that hydrogen bonding plays a significant role in the molecular interactions and reactivity. For example, the crystal structure analysis of related compounds emphasizes the importance of hydrogen bonds in the crystal packing .

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated benzamides are determined by their molecular structure. The presence of a fluorine atom can increase the lipophilicity of the molecule, potentially affecting its solubility and distribution in biological systems. The crystallographic data provided for a related compound indicates a density of 1.311 g/cm³ and specific unit cell dimensions, which are factors that can influence the compound's solubility and melting point . Additionally, the molecular packing and hydrogen bonding patterns observed in the crystal structures of similar compounds suggest that these interactions are likely to be important in the solid-state properties of this compound as well.

Applications De Recherche Scientifique

Fluorinated Liquid Crystals and Applications

Fluorinated Compounds in Liquid Crystals

Fluorinated liquid crystals exhibit peculiar properties due to the fluoro substituent, influencing melting point, mesophase morphology, and transition temperatures. The steric effect and high polarity of the fluoro substituent allow for the tailoring of properties for establishing structure-property relationships and materials targeted towards liquid crystal display applications (Hird, 2007).

Benzoxaborole Compounds in Medicinal Chemistry

Benzoxaborole and Therapeutic Uses

Benzoxaborole scaffolds have broad applications in medicinal chemistry, leading to the discovery of anti-bacterial, anti-fungal, anti-protozoal, anti-viral, and anti-inflammatory agents. Some benzoxaborole derivatives are clinically used for treating onychomycosis and atopic dermatitis, showing the versatility and potential of incorporating boron atoms into pharmaceuticals (Nocentini et al., 2018).

Supramolecular Chemistry Applications

Benzene-1,3,5-tricarboxamide in Supramolecular Chemistry

Benzene-1,3,5-tricarboxamide (BTA) derivatives are important in various scientific disciplines, including nanotechnology, polymer processing, and biomedical applications. Their self-assembly into nanometer-sized rod-like structures stabilized by threefold H-bonding and multivalent nature facilitates applications in the biomedical field (Cantekin et al., 2012).

Amyloid Imaging in Alzheimer's Disease

Amyloid Imaging Ligands

Development of amyloid imaging ligands for measuring amyloid in vivo in Alzheimer's disease patients' brains represents a significant advancement in understanding pathophysiological mechanisms. This technique enables early detection of Alzheimer's disease and evaluation of new anti-amyloid therapies (Nordberg, 2008).

Mécanisme D'action

While the exact mechanism of action for “4-fluoro-N-(mesitylcarbamoyl)benzamide” is not available, benzamides have been studied extensively for their anticancer activities . For instance, 2-substituted benzimidazoles have shown diverse anticancer activities, and their mechanisms of action are influenced by the substitution pattern around the nucleus .

Safety and Hazards

The safety data sheet for a similar compound, “4-Fluoro-N-methylbenzamide”, indicates that it is harmful if swallowed and may cause skin and eye irritation . It’s important to handle such compounds with appropriate safety measures, including wearing protective clothing and ensuring good ventilation .

Orientations Futures

Research into benzamides, including “4-fluoro-N-(mesitylcarbamoyl)benzamide”, continues to be a vibrant field. For instance, studies are being conducted to understand the activation and deactivation of inter-peptide bonds in fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers . Such research could lead to the development of more effective therapeutic agents.

Propriétés

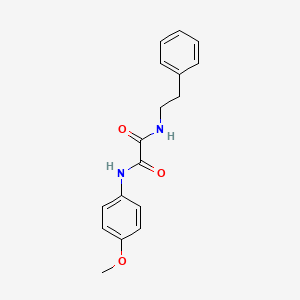

IUPAC Name |

4-fluoro-N-[(2,4,6-trimethylphenyl)carbamoyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17FN2O2/c1-10-8-11(2)15(12(3)9-10)19-17(22)20-16(21)13-4-6-14(18)7-5-13/h4-9H,1-3H3,(H2,19,20,21,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MEABCIXUMKSETK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)NC(=O)NC(=O)C2=CC=C(C=C2)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

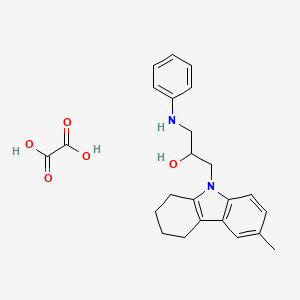

![2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(2-methoxyethyl)-4,5,6,7-tetrahydrobenzo[d]thiazole-4-carboxamide](/img/structure/B3007518.png)